molecular formula C35H54GdN7O15 B12374500 2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)

Cat. No.: B12374500
M. Wt: 970.1 g/mol
InChI Key: GNRQMLROZPOLDG-UHFFFAOYSA-K
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Description

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) is a complex chemical compound that includes gadolinium, a rare earth element. This compound is often used in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazabicyclo[9.3.1]pentadeca core. This core is then functionalized with carboxylato and dihydroxypropylamino groups. The final step involves the incorporation of gadolinium(3+) into the structure. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the efficacy of the compound in medical applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxypropylamino groups can be oxidized to form corresponding ketones.

    Reduction: The carboxylato groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropylamino groups can yield diketones, while reduction of the carboxylato groups can produce primary alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Widely used as a contrast agent in MRI to enhance the visibility of internal body structures.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of this compound in MRI involves its paramagnetic properties, which enhance the relaxation rates of water protons in the body. This results in increased contrast in the MRI images, allowing for better visualization of tissues and organs. The molecular targets include water molecules in the body, and the pathways involve the interaction of the gadolinium ion with these molecules to alter their magnetic properties.

Comparison with Similar Compounds

Similar Compounds

    Gadopentetate dimeglumine: Another gadolinium-based contrast agent used in MRI.

    Gadoteridol: A macrocyclic gadolinium-based contrast agent with similar applications.

    Gadobutrol: Known for its high relaxivity and stability, used in MRI.

Uniqueness

The uniqueness of 2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) lies in its specific structure, which provides enhanced stability and efficacy as a contrast agent. Its multiple functional groups allow for versatile chemical modifications, making it suitable for a wide range of applications in scientific research and medical imaging.

Properties

Molecular Formula

C35H54GdN7O15

Molecular Weight

970.1 g/mol

IUPAC Name

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)

InChI

InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3

InChI Key

GNRQMLROZPOLDG-UHFFFAOYSA-K

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]

Origin of Product

United States

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